1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one
Description
1-[4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one is a synthetic small molecule featuring a 1,4-diazepane (a seven-membered ring with two nitrogen atoms) substituted at the 4-position with a sulfonyl group bearing an (E)-configured ethenyl bridge to a 4-methylphenyl moiety.
Properties
IUPAC Name |
1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-3-5-18(21)19-11-4-12-20(14-13-19)24(22,23)15-10-17-8-6-16(2)7-9-17/h6-10,15H,3-5,11-14H2,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOYASZLHDRYOH-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCN(CC1)S(=O)(=O)C=CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1CCCN(CC1)S(=O)(=O)/C=C/C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share the 1,4-diazepan-1-yl butan-1-one core but differ in substituents, influencing their biological activity and physicochemical properties:
Key Structural Insights:
- Sulfonyl vs. Heterocyclic Substitutions: The target compound’s sulfonyl-ethenyl group distinguishes it from analogs like bunazosin (quinazolinyl substituent) and Compound 13 (chlorophenyl group).
- Ethenyl Configuration : The (E)-configuration of the ethenyl bridge in the target compound may influence steric interactions and binding affinity, a feature absent in other analogs .
Pharmacological and Physicochemical Properties
Pharmacological Profiles:
- Compound 13 (Atypical Antipsychotic) : Exhibits multireceptor binding (dopamine D2, serotonin 5-HT2A), suggesting utility in schizophrenia. The 4-chlorophenyl and 4-fluorophenyl groups contribute to receptor affinity .
- Bunazosin : Acts as a selective α1-adrenergic antagonist, lowering blood pressure. The quinazolinyl moiety is critical for receptor interaction .
- Target Compound : While activity is unreported, the sulfonyl-ethenyl group may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) or CNS receptors.
Physicochemical Comparison:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
